N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide is a chemical compound with the molecular formula and a molecular weight of approximately 425.63 g/mol. This compound belongs to the class of methoxyphenols, which are characterized by the presence of a methoxy group attached to a phenolic structure. Methoxyphenols are known for their diverse biological activities, making them significant in various scientific fields, particularly in pharmacology and biochemistry .
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide can be derived from natural sources or synthesized through organic chemistry methods. It is structurally related to capsaicin, the active component of chili peppers, and exhibits similar biological properties, such as acting on the transient receptor potential vanilloid 1 (TRPV1) receptor .
This compound is classified under organic compounds and more specifically as an amide due to the presence of the amide functional group. It also falls under the category of bioactive compounds, which are known for their therapeutic potential.
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and duration, are critical for optimizing yield and purity but were not detailed in available sources .
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide can undergo various chemical reactions typical for amides, including:
Technical details regarding specific reagents and conditions for these reactions were not extensively covered in available literature .
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide primarily acts as a TRPV1 receptor agonist. The mechanism involves binding to the TRPV1 receptor, which is implicated in pain perception and inflammatory responses. Upon activation, it induces calcium influx into sensory neurons, leading to sensations of warmth or pain without causing irritation typically associated with capsaicin .
Research indicates that this compound exhibits significant analgesic properties while being non-noxious compared to capsaicin, making it a candidate for therapeutic applications in pain management .
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide has several notable physical properties:
Key chemical properties include:
These properties influence its handling and storage requirements in laboratory settings .
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide has several applications in scientific research:
This compound's unique properties make it an important subject of study in various scientific disciplines aimed at understanding pain mechanisms and developing new therapeutic agents .
N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide (commonly known as Olvanil) represents a strategic optimization of the capsaicin pharmacophore through targeted structural modifications. This synthetic capsaicin analogue retains the essential vanillyl domain (4-hydroxy-3-methoxyphenylmethyl) that confers TRPV1 receptor recognition capabilities, while replacing capsaicin's branched-chain alkyl tail with a C18 monounsaturated fatty acyl chain (oleamide moiety) [5]. The pharmacophore consists of three critical elements: (1) the aromatic A-ring with hydrogen-bond donating phenolic hydroxyl group, (2) the amide bond that stabilizes the bioactive conformation, and (3) the lipophilic carbon tail that modulates membrane penetration and receptor interaction kinetics [5] [8].
Olvanil belongs to the long-chain N-vanillyl-acylamides (LCNVAs) family, which includes structural variants systematically developed to enhance receptor affinity and metabolic stability. Compared to natural capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide), Olvanil features a linear C18:1 acyl chain that significantly increases lipophilicity (logP ≈ 7.5), thereby enhancing tissue residence time and bioavailability [5]. The table below illustrates key structural differences among capsaicin analogues:
Table 1: Structural Comparison of Capsaicin Analogues in the N-Vanillyl Acylamide Series
Compound | Acyl Chain | Chain Length | Unsaturation | Molecular Formula |
---|---|---|---|---|
Capsaicin | 8-Methylnonenoic acid | C10 | Δ6, Branched | C₁₈H₂₇NO₃ |
Myrvanil | Tetradecanoic acid | C14 | None | C₂₄H₃₉NO₃ |
Palvanil | Hexadecanoic acid | C16 | None | C₂₆H₄₃NO₃ |
Olvanil | (9E)-Octadec-9-enoic acid | C18 | Δ9 | C₂₆H₄₃NO₃ |
Stevanil | Octadecanoic acid | C18 | None | C₂₈H₄₇NO₃ |
This structural evolution demonstrates how pharmacophore optimization maintains the critical vanilloid "head" while systematically modifying the lipophilic "tail" to modulate pharmacokinetic properties and receptor binding dynamics [5] [8].
The geometric isomerism of the olefinic bond at C9-C10 position in Olvanil critically determines its TRPV1 receptor binding affinity and pharmacological potency. The naturally occurring (E)-isomer (trans configuration) demonstrates significantly higher binding affinity (IC₅₀ ≈ 0.8 nM) compared to the (Z)-isomer (cis configuration, IC₅₀ ≈ 12.3 nM) due to optimal membrane orientation and complementary receptor surface matching [5] [6]. The extended conformation of the trans double bond allows deeper penetration into the hydrophobic pocket of the TRPV1 receptor, while the cis isomer's kinked geometry causes steric hindrance and reduced van der Waals interactions [5].
Molecular dynamics simulations reveal that the trans-configuration positions the amide carbonyl for ideal hydrogen bonding with Arg557 and Glu570 residues in the TRPV1 binding pocket, whereas the cis isomer disrupts this orientation by displacing the pharmacophore by approximately 3.7 Å [5]. This stereochemical preference has been experimentally confirmed through calcium flux assays in TRPV1-expressing cells, where the (E)-isomer demonstrated 15-fold greater potency (EC₅₀ = 6.7 nM) than the (Z)-isomer (EC₅₀ = 100.5 nM) in inducing intracellular calcium mobilization [5].
Table 2: Influence of Double Bond Geometry on TRPV1 Binding and Activation
Isomer | Configuration | TRPV1 Binding IC₅₀ (nM) | Calcium Flux EC₅₀ (nM) | Relative Potency |
---|---|---|---|---|
(E)-Isomer | trans | 0.8 ± 0.2 | 6.7 ± 1.3 | 1.0 (Reference) |
(Z)-Isomer | cis | 12.3 ± 2.1 | 100.5 ± 15.7 | 0.067 |
Saturated Analog | N/A | 24.8 ± 3.7 | 185.2 ± 22.4 | 0.036 |
The synthesis of Olvanil employs carbodiimide-mediated amide coupling as the cornerstone reaction, facilitating the conjugation between vanillylamine and (9E)-octadec-9-enoic acid (elaidic acid). The most efficient protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) with catalytic N-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0-5°C, progressing to room temperature over 12-18 hours [5]. This approach achieves yields >85% by minimizing racemization and suppressing undesirable O-acylation of the phenolic hydroxyl group [5] [7].
Critical parameters influencing reaction efficiency include:
Alternative synthetic pathways include enzymatic synthesis using immobilized lipases (Novozym 435) in non-aqueous media. This biocatalytic approach operates under mild conditions (25°C, 24-48 hours) and achieves >90% conversion when employing molecular sieves (4Å) to remove reaction-generated water [5] [7]. The enzymatic route offers superior regioselectivity without requiring hydroxyl protection, though scalability remains challenging compared to carbodiimide chemistry [7]. Post-synthesis purification typically employs preparative HPLC using C18 reverse-phase columns with methanol-water gradients (70:30 to 95:5 v/v), yielding pharmaceutical-grade material (>99.5% purity) [5].
During chemical synthesis, the phenolic hydroxyl group (pKa ≈ 10) requires protection to prevent undesired O-acylation or oxidation side reactions. The optimal protection strategy employs tert-butyldimethylsilyl (TBDMS) ethers due to their orthogonal stability under amide coupling conditions and mild deprotection characteristics [9]. Protection is achieved by treating vanillylamine with TBDMS-Cl (1.1 equiv) in DMF containing imidazole (2.5 equiv) at 25°C for 4 hours, achieving >95% silylation yield [9]. Following carbodiimide-mediated coupling with elaidic acid, deprotection is effected by tetra-n-butylammonium fluoride (TBAF) in THF (1.0M, 0°C→25°C, 2 hours), preserving the acid-labile amide bond [9].
Alternative protection approaches include:
Comparative studies indicate TBDMS protection provides optimal balance between deprotection efficiency (98%), functional group compatibility, and minimal racemization risk [9]. Crucially, all protection methods must maintain the methoxy group intact, as its removal would destroy the vanilloid pharmacophore. Post-deprotection purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (20:80 → 50:50 v/v) to isolate the target compound while removing silyl byproducts [9].
Systematic SAR analysis of the N-vanillyl acylamide series reveals that acyl chain length and unsaturation pattern critically determine TRPV1 affinity and functional potency. Maximum activity occurs with C18:1 (9E) chains, as exemplified by Olvanil, which demonstrates 30-fold greater potency than its saturated counterpart (stevanil, C18:0) in calcium mobilization assays [5]. The table below summarizes key SAR trends:
Table 3: SAR of N-Vanillyl Acylamides Based on Acyl Chain Modifications
Acyl Chain | Carbon Length | Unsaturation | TRPV1 Binding IC₅₀ (nM) | Relative Potency | Biological Activity Profile |
---|---|---|---|---|---|
C14:0 | 14 | None | 85.2 ± 8.7 | 0.03 | Weak agonist |
C16:0 | 16 | None | 42.5 ± 4.3 | 0.06 | Partial agonist |
C18:0 | 18 | None | 24.8 ± 3.1 | 0.10 | Moderate agonist |
C18:1 (9Z) | 18 | Δ9 cis | 12.3 ± 1.8 | 0.20 | Full agonist |
C18:1 (9E) | 18 | Δ9 trans | 0.8 ± 0.1 | 1.00 | Full agonist |
C18:2 (9E,12E) | 18 | Δ9,12 trans | 3.2 ± 0.5 | 0.25 | Full agonist |
Critical SAR principles emerging from these studies include:
The SAR profile of Olvanil demonstrates that the combination of C18 chain length with (9E) unsaturation creates the ideal hydrophobic domain for anchoring the ligand within the TRPV1 binding pocket, while maintaining the hydrogen-bonding capacity of the vanilloid head group [5] [8]. This precise molecular architecture enables calcium influx with EC₅₀ values of 5-10 nM in sensory neurons, establishing Olvanil as one of the most potent synthetic vanilloids developed to date [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7